5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-8-16-12(14)11(13(15)17-8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H4,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHFZPFFOFRZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N)CC2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine typically involves the condensation of 4-methoxybenzylamine with 2-methylpyrimidine-4,6-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted pyrimidines .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine. Research indicates that this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for related compounds have shown promising results:
These findings suggest that derivatives of this compound could be developed as anti-inflammatory agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study involving molecular docking simulations indicated that it could serve as a lead compound for developing inhibitors targeting specific cancer pathways. The research demonstrated that certain derivatives exhibited significant cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells.
Case Study: Anticancer Activity
- Model Used: Triple-negative breast cancer (TNBC) models.
- Results:
- Tumor reduction by approximately 40% compared to control groups.
- Downregulation of anti-apoptotic proteins was observed through Western blot analysis.
Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound with various target proteins involved in disease mechanisms. For instance, a study focused on the EHMT2 protein, which is implicated in β-thalassemia management:
| Parameter | Value |
|---|---|
| Docking Score | High affinity observed |
| Stability | Better stability compared to other tested compounds |
These studies suggest that further validation through in vitro and in vivo experiments could establish this compound as a therapeutic agent for managing specific diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s pyrimidine core distinguishes it from analogs with heterocyclic scaffolds, such as 1,3,4-oxadiazoles (e.g., LMM5 in ) or benzothiazepinones (). These scaffolds exhibit divergent electronic properties and binding modes. For example, oxadiazoles are known for metabolic stability and π-stacking interactions, whereas pyrimidines with amino groups may engage in hydrogen bonding akin to nucleobases .
Substituent Effects
Table 1: Key Substituents and Properties of Selected Analogs
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
- Lipophilicity : The (4-methoxyphenyl)methyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., ethynyl or methyl). This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Hydrogen Bonding: Amino groups at positions 4 and 6 distinguish the target compound from halogenated analogs (e.g., 4,6-dichloro-5-methoxypyrimidine), which lack hydrogen-bond donors .
- Halogenated analogs often require electrophilic substitution .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The amino groups in the target compound may improve solubility in polar solvents compared to halogenated analogs. However, the bulky (4-methoxyphenyl)methyl group could limit dissolution rates.
- This contrasts with halogenated analogs, which are more metabolically inert .
Biological Activity
5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methyl substitution on the pyrimidine ring. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The linear formula of this compound is C13H16N4O. Its structural features contribute to its biological activity, particularly its ability to interact with various biological targets.
| Property | Details |
|---|---|
| CAS Number | 338965-06-3 |
| Molecular Weight | 244.30 g/mol |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory effects. Specifically, compounds structurally related to this compound have shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation.
- In Vitro Studies : In vitro assays indicated that related compounds had IC50 values comparable to celecoxib (IC50 = 0.04 μmol), suggesting potent anti-inflammatory properties .
- Mechanism of Action : The mechanism involves the suppression of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Anticancer Activity
This compound has also been investigated for its anticancer potential:
- Cell Line Studies : Research involving various cancer cell lines (e.g., MCF-7, HCT-116) revealed that this compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. The compound's efficacy was assessed against both cancerous and normal cell lines, demonstrating selective toxicity towards cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT-116 | 12.5 |
| WI-38 (normal) | >50 |
Case Studies
- In Vivo Anti-inflammatory Study : A study using carrageenan-induced paw edema in rats showed that derivatives of the compound significantly reduced inflammation compared to controls. This suggests that structural modifications can enhance anti-inflammatory efficacy .
- Antitumor Activity Evaluation : In a study evaluating the effects on human cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation, with notable effects observed at concentrations as low as 10 µM .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methoxy Group : The presence of the methoxy group enhances lipophilicity and may facilitate better interaction with biological targets.
- Pyrimidine Core : The pyrimidine ring is essential for binding with enzymes involved in inflammatory and cancer pathways.
Q & A
Q. What protocols ensure reproducibility in spectroscopic data interpretation?
- Methodological Answer :
- Adopt ICH guidelines for analytical validation (e.g., precision, LOD/LOQ) .
- Use reference standards (e.g., USP pyrimidine derivatives) for instrument calibration .
- Share raw data (e.g., NMR FIDs) in repositories for independent verification .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
